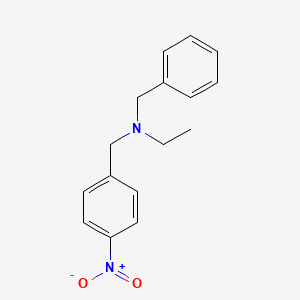
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It is a yellowish crystalline solid that has attracted significant attention due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific targets in the body, such as enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has also been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone have been extensively studied. It has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Moreover, it has also been shown to possess antitumor activity against various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has also been shown to possess anticonvulsant and anxiolytic activity by interacting with GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug discovery. Moreover, its synthesis method is relatively simple, making it easily accessible for further studies. However, one of the limitations of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the body. Additionally, more studies are needed to evaluate its potential as an antitumor agent and to investigate its effects on cancer stem cells. Furthermore, its potential as an antiviral agent and its effects on the immune system should also be explored.
Métodos De Síntesis
The synthesis of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. One of the methods involves the reaction of 2-aminobenzamide with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxycarbonylquinazolin-4(3H)-one. The subsequent reaction of this compound with thiosemicarbazide and allyl bromide in the presence of triethylamine results in the formation of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Moreover, it has also been shown to possess potential as an anticonvulsant and anxiolytic agent.
Propiedades
IUPAC Name |
6-bromo-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEDNGYQMWGSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)


![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)



![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)

